molecular formula C13H6ClF3N2 B1396879 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-54-2

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1396879
CAS No.: 1219454-54-2
M. Wt: 282.65 g/mol
InChI Key: XCRDBOZYNQOVCB-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a cyano group at the 2-position and a phenyl ring substituted with chlorine and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of the chlorine atom to the phenyl ring.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Cyclization: Formation of the pyridine ring.

    Cyanation: Introduction of the cyano group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar applications.

    4-(Trifluoromethyl)phenylpyridine: Lacks the chlorine substitution but shares the trifluoromethyl group.

    2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns.

Uniqueness

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is unique due to its specific combination of chlorine, trifluoromethyl, and cyano groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDBOZYNQOVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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